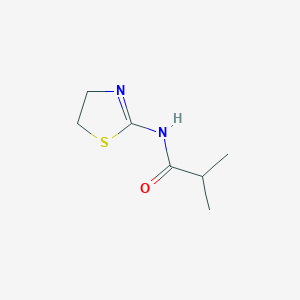

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Chemical Reactions Analysis

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its use as an anti-inflammatory and antitumor agent.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions .

Comparison with Similar Compounds

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- can be compared with other thiazole derivatives, such as:

Thioamides: Known for their antimicrobial properties.

Thiadiazoles: Display a broad spectrum of biological activities, including anticancer and antioxidant effects.

Triazolopyrimidines: Have important pharmacological activities, such as antitumor and antifungal properties.

The uniqueness of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- lies in its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity.

Biological Activity

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- is a thiazole derivative that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

1. Overview of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl-

- Chemical Structure : The compound features a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its molecular formula is C₇H₈N₂S.

- CAS Number : 6558-32-3.

2. Biological Activities

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- exhibits several biological activities:

Antibacterial Properties :

Research indicates that thiazole derivatives, including this compound, demonstrate significant antibacterial activity against various strains of bacteria. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antifungal Activity :

The compound has also been investigated for its antifungal properties. It shows potential against common fungal pathogens, making it a candidate for further development in antifungal therapies.

Anti-inflammatory Effects :

Preliminary studies suggest that Propanamide may exert anti-inflammatory effects by modulating inflammatory pathways and cytokine production.

Antitumor Activity :

The compound is being studied for its potential in cancer therapy. It has shown promise in inhibiting the proliferation of cancer cells in vitro and inducing apoptosis in certain cancer cell lines.

The biological activity of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The thiazole ring structure allows the compound to bind to enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt critical biological processes in pathogens or cancer cells.

- Signal Transduction Modulation : The compound may influence signaling pathways involved in inflammation and tumor progression.

4. Comparative Analysis with Similar Compounds

To better understand the uniqueness of Propanamide, it is beneficial to compare it with other thiazole derivatives:

| Compound Name | Structure Characteristics | Key Activities |

|---|---|---|

| Thioamides | Contains sulfur and nitrogen; known for antimicrobial properties | Antimicrobial |

| Thiadiazoles | Similar five-membered ring structure; broad spectrum of activities | Anticancer, antioxidant |

| Triazolopyrimidines | Contains triazole; important pharmacological activities | Antitumor, antifungal |

The distinct substitution pattern on the thiazole ring of Propanamide influences its biological activity and chemical reactivity compared to these similar compounds.

5. Case Studies

Several studies have highlighted the potential applications of Propanamide:

- Study on Antibacterial Activity : A recent study demonstrated that Propanamide exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an IC₅₀ value comparable to established antibiotics .

- Antitumor Research : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through intrinsic pathways .

6. Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl-. Potential areas for future investigation include:

- In vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : Exploring therapeutic applications in humans for antibacterial and anticancer treatments.

Properties

CAS No. |

6558-32-3 |

|---|---|

Molecular Formula |

C7H12N2OS |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide |

InChI |

InChI=1S/C7H12N2OS/c1-5(2)6(10)9-7-8-3-4-11-7/h5H,3-4H2,1-2H3,(H,8,9,10) |

InChI Key |

XDGOYESCWFXDAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=NCCS1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.